molecular formula C28H30O10 B1677765 (1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone CAS No. 57423-71-9

(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

Cat. No.: B1677765
CAS No.: 57423-71-9
M. Wt: 526.5 g/mol
InChI Key: VSLWNSSUMFSGFF-CBSFSRJCSA-N
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Description

The compound “(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone” is a highly complex polycyclic molecule characterized by a nonacyclic (nine-ring) framework with multiple oxygen-containing functional groups, including hydroxyl (-OH), methyl (-CH₃), and ketone (-C=O) moieties.

Properties

CAS No.

57423-71-9

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(2R,4R,6S,11R,12S,15R,18S,20S,21R,23S,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

InChI

InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17-,18-,22-,23-,24-,25-,26+,27?,28?/m0/s1

InChI Key

VSLWNSSUMFSGFF-CBSFSRJCSA-N

SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Isomeric SMILES

C[C@@]12C[C@H]3[C@]4(C56[C@H]1C(=O)C(O5)([C@@H]7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Appearance

Solid powder

melting_point

295 - 296 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,6-epxoyphysalin B
5beta,6beta-epoxyphysalin B
physalin F

Origin of Product

United States

Biological Activity

The compound (1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone is a complex polycyclic compound with potential biological activities that have garnered interest in pharmacology and biochemistry.

Chemical Structure and Properties

This compound features a unique structure characterized by multiple rings and functional groups that may contribute to its biological activities. The presence of hydroxyl groups and multiple oxo groups suggests potential interactions with biological macromolecules.

1. Antioxidant Activity

Research indicates that similar compounds within the same structural family exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments.

2. Antimicrobial Effects

Studies have shown that compounds with similar polycyclic structures possess antimicrobial properties against various bacterial strains and fungi. This activity is often attributed to the disruption of microbial cell membranes.

3. Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. Compounds like this one have been studied for their ability to modulate inflammatory pathways and cytokine production.

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. The results indicated that these compounds effectively reduced oxidative stress markers in vitro.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2530
Compound B2025
Target Compound1520

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties against Staphylococcus aureus and Escherichia coli:

  • The target compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
  • The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.

The biological activities of this compound may be attributed to its ability to interact with cellular components such as proteins and nucleic acids due to its complex structure:

  • Antioxidant Mechanism : It likely donates electrons to free radicals or chelates metal ions.
  • Antimicrobial Mechanism : The compound may integrate into lipid membranes or inhibit essential enzymes in microbial metabolism.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : This compound has been investigated for its potential anticancer properties. Studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .
  • Anti-inflammatory Properties : Research suggests that the compound exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in chronic inflammation . This could have implications for treating inflammatory diseases.
  • Antioxidant Effects : The compound has shown promise as an antioxidant agent in preliminary studies. Antioxidants are crucial for protecting cells from oxidative stress and may play a role in preventing various diseases including cancer and neurodegenerative disorders .

Biological Applications

  • Natural Product Chemistry : As a derivative of physalin compounds found in certain plants like Physalis, this molecule is of interest in natural product chemistry for its unique structural features and biological activities .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that play roles in metabolic processes and disease pathways. For example, it may target enzymes involved in the biosynthesis of lipids or other biomolecules .

Agricultural Applications

  • Pesticidal Activity : Initial studies suggest that this compound may have pesticidal properties against certain pests or pathogens affecting crops. This could lead to its use as a natural pesticide alternative .
  • Plant Growth Regulation : There is ongoing research into the effects of this compound on plant growth and development processes. Its role as a growth regulator could enhance crop yields or resilience to environmental stressors .

Material Science Applications

  • Biodegradable Materials : The unique chemical structure of this compound may lend itself to applications in developing biodegradable materials for packaging or other uses in material science .
  • Nanotechnology : Its properties may also be explored in nanotechnology for drug delivery systems or as a component in nanomaterials due to its stability and potential biocompatibility .

Case Studies and Research Findings

  • A study published in Nature highlighted the anticancer effects of similar compounds derived from Physalis, demonstrating their ability to induce cell cycle arrest and apoptosis in cancer cells .
  • Research conducted on the anti-inflammatory properties showed that derivatives of this compound could significantly reduce inflammation markers in animal models of arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural homology with other oxygen-rich macrocycles, such as 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.2¹¹,¹⁴]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone (). Key comparisons include:

Compound Molecular Formula Molecular Weight Key Functional Groups Source Bioactivity
Target Compound Not provided Not provided Hydroxy, methyl, tetrone Likely marine-derived Hypothesized antibiotic/anticancer
3,6,9,16,19,22-Hexaoxatricyclo...tetrone C₂₄H₂₄O₁₀ 472.44 g/mol Ethers, ketones Synthetic (1PlusChem LLC) Unspecified
Phorbol-13-a-acetate-20-acetate C₂₄H₃₂O₈ 456.51 g/mol Ester, hydroxyl Plant (Ailanthus altissima) Antitumor
  • Complexity : Both the target compound and the Hexaoxatricyclo derivative () feature dense oxygenated rings, which may influence solubility and binding specificity.

Bioactivity and Pharmacological Potential

  • Antibiotic Potential: Steroid-like compounds extracted using non-polar solvents like n-hexane () often exhibit antibiotic properties. The target compound’s methyl and hydroxyl groups may enhance membrane penetration, a trait critical for antimicrobial activity .
  • Cancer Applications: Natural compounds inducing ferroptosis (e.g., in oral squamous cell carcinoma) are structurally diverse but often rely on electrophilic ketones or hydroxyl groups to modulate redox balance (). The tetrone groups in the target compound could similarly disrupt cellular iron homeostasis .

Research Findings and Methodological Considerations

Extraction and Isolation

  • Non-polar solvents like n-hexane are effective for isolating non-polar bioactive components (e.g., steroids) but may miss polar derivatives of the target compound .

Challenges in Bioactivity Validation

  • Isolated compounds (e.g., purified terpenes or alkaloids) may show reduced efficacy compared to crude extracts due to the absence of synergistic interactions (). This highlights the need to evaluate the target compound both in isolation and within natural mixtures .

Computational Clustering

  • Algorithms like Butina or Jarvis-Patrick () can group the target compound with other polyoxygenated macrocycles, aiding in predicting its bioactivity based on structural neighbors .

Q & A

Q. How can researchers optimize the synthesis of this compound given its complex stereochemistry?

Methodological Answer: Synthesis requires multi-step orthogonal protection strategies to preserve stereocenters. Computational reaction path searches (e.g., using quantum chemical calculations) can predict intermediates and transition states to minimize side reactions. For example, employ density functional theory (DFT) to model steric clashes at positions 11R, 18S, and 21S, which are prone to epimerization . Experimental validation should use real-time NMR monitoring to track stereochemical fidelity during critical steps like hydroxylation at C15 and tetrone formation.

Q. What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the nonacyclic framework. For example, HMBC correlations between C15-OH and adjacent methyl groups (C11, C18, C21) can confirm spatial proximity. X-ray crystallography is essential for absolute configuration validation, particularly for the triacontene ring’s strained olefin at C8 .

Q. How should experimental design account for potential hydrolysis of the tetrone moieties under varying pH conditions?

Methodological Answer: Conduct stability assays using buffered solutions (pH 2–12) with HPLC monitoring. Design a factorial experiment varying temperature (25–60°C), ionic strength, and solvent polarity. For statistical rigor, use a central composite design (CCD) to identify critical degradation factors . Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across different cell lines?

Methodological Answer: Apply molecular dynamics (MD) simulations to study ligand-receptor interactions, focusing on the compound’s conformational flexibility. For instance, the 15-hydroxy group’s hydrogen-bonding capacity may vary depending on solvent accessibility in binding pockets. Validate predictions using isothermal titration calorimetry (ITC) to measure binding thermodynamics across cell lines with differing membrane compositions .

Q. What advanced strategies address low yields in large-scale synthesis due to the compound’s polycyclic strain?

Methodological Answer: Implement flow chemistry to control exothermic reactions (e.g., Diels-Alder cyclization at C8-C9). Use microreactors with inline IR spectroscopy for real-time optimization. For ring-strain mitigation, explore enzyme-mediated catalysis (e.g., cytochrome P450 variants for hydroxylation at C15) to improve regioselectivity .

Q. How can researchers reconcile discrepancies in reported metabolic stability data across preclinical models?

Methodological Answer: Perform interspecies comparative metabolism studies using LC-MS/MS. Identify species-specific cytochrome isoforms (e.g., CYP3A4 in humans vs. CYP2D6 in rodents) responsible for tetrone oxidation. Use CRISPR-edited organoids to isolate metabolic pathways and validate with stable isotope tracers (e.g., ¹³C-labeled compound) .

Methodological Challenges & Solutions

Designing experiments to validate the compound’s mechanism of action in multi-target systems:

  • Approach: Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathways affected by the tetrone’s electrophilic carbonyl groups.
  • Validation: Use CRISPR-Cas9 knockouts of putative targets (e.g., kinases or redox regulators) to establish causality .

Addressing data variability in solubility studies due to polymorphic forms:

  • Solution: Screen for polymorphs via differential scanning calorimetry (DSC) and pair with machine learning (ML) models trained on crystallographic data.
  • Example: Train ML algorithms on descriptors like lattice energy and hydrogen-bonding networks to predict dominant polymorphs under specific crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone
Reactant of Route 2
(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

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